2-(Dimethylamino)benzaldehyde
Overview
Description
2-(Dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by a dimethylamino group. This compound is known for its applications in various chemical reactions and is used as a reagent in organic synthesis .
Mechanism of Action
Target of Action
2-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound containing amine and aldehyde moieties . It is primarily used in Ehrlich’s reagent and Kovac’s reagent to test for indoles . The primary targets of this compound are indoles, pyrroles, primary amines, and hydrazines .
Mode of Action
The carbonyl group of this compound typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions . This reaction forms a blue-colored adduct . It can also react with hydrazine to form a distinct yellow color .
Biochemical Pathways
It is known that the compound acts as a strong electrophile, reacting with electron-rich α-carbon (2-position) of indole rings . This reaction can be used to detect the presence of indole alkaloids .
Result of Action
The primary result of the action of this compound is the formation of a colored adduct when it reacts with indoles, pyrroles, primary amines, or hydrazines . This color change is used as an indicator in various chemical tests .
Action Environment
The action of this compound can be influenced by environmental factors. , which can affect its reactivity. Additionally, it should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)benzaldehyde plays a significant role in biochemical reactions. It acts as a strong electrophile, reacting with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is used to detect the presence of indole alkaloids . The carbonyl group of this compound typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .
Cellular Effects
It is known that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with indole rings. As a strong electrophile, it reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is essentially irreversible as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that benzaldehydes can participate in various metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
It is known that the compound is slightly soluble in water and soluble in alcohol, ether, acetone, and chloroform , suggesting that it may be able to cross cell membranes.
Subcellular Localization
Given its solubility properties , it may be able to localize in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: One of the most common methods for synthesizing 2-(Dimethylamino)benzaldehyde involves the condensation of dimethylaniline with formaldehyde and p-nitrosodimethylaniline, followed by hydrolysis.
Reduction/Cross-Coupling Procedure: Another method involves a two-step, one-pot reduction/cross-coupling procedure.
Industrial Production Methods: The industrial production of this compound typically follows the condensation method due to its efficiency and cost-effectiveness. The reaction conditions involve the use of hydrochloric acid, sodium nitrite, and formaldehyde under controlled temperatures .
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: 2-(Dimethylamino)benzaldehyde forms colored condensation products (Schiff bases) with pyrroles and primary amines.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Reagents: Pyrroles, primary amines, organometallic reagents, formaldehyde, hydrochloric acid, sodium nitrite
Conditions: Reactions are typically carried out under controlled temperatures, often requiring cooling or heating as necessary.
Major Products:
Schiff Bases: Formed from the condensation with pyrroles and primary amines.
Azo-Dyes: Formed from reactions with hydrazine.
Scientific Research Applications
Chemistry: 2-(Dimethylamino)benzaldehyde is widely used as a reagent in organic synthesis. It is particularly useful in the preparation of Schiff bases and as a color test reagent for pyrroles, primary amines, and hydrazines .
Biology and Medicine: In biological research, it is used in Ehrlich’s reagent and Kovac’s reagent to test for indoles. These reagents are used to detect the presence of indole alkaloids and urobilinogen in urine samples .
Industry: The compound is used in the production of dyes and pigments due to its ability to form colorful adducts with various compounds .
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with the dimethylamino group at the para position.
Benzaldehyde: The parent compound without the dimethylamino group.
Uniqueness: 2-(Dimethylamino)benzaldehyde is unique due to its specific reactivity and applications in forming Schiff bases and its use in biological reagents. Its position-specific substitution makes it more reactive in certain chemical reactions compared to its para-substituted counterpart .
Properties
IUPAC Name |
2-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBVJWCIDNDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871859 | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-72-6, 28602-27-9 | |
Record name | 2-(Dimethylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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